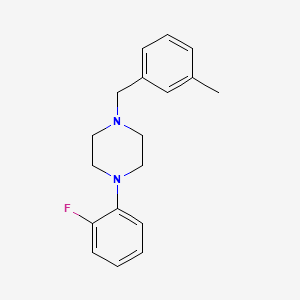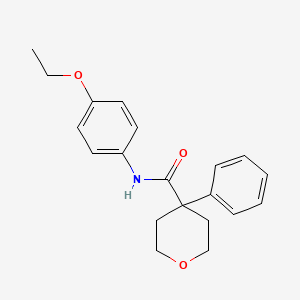
4-(4-morpholinylcarbonothioyl)phenyl phenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-morpholinylcarbonothioyl)phenyl phenylacetate is a chemical compound with the molecular formula C19H20N2O3S. It is also known as Moroxydine, which is an antiviral agent used to treat influenza A and B viruses. This compound is a thioester derivative of phenylacetic acid and morpholine. It has been found to have a broad spectrum of antiviral activity against several viruses, including herpes simplex virus, respiratory syncytial virus, and adenovirus.
作用機序
Moroxydine works by inhibiting the synthesis of viral RNA. It binds to the viral polymerase enzyme, which is responsible for the replication of the virus. This prevents the virus from replicating and spreading to other cells in the body. Moroxydine has been found to be effective against several viruses, including influenza A and B viruses, herpes simplex virus, and respiratory syncytial virus.
Biochemical and Physiological Effects:
Moroxydine has been found to have a broad spectrum of antiviral activity. It has been shown to be effective against several viruses, including influenza A and B viruses, herpes simplex virus, and respiratory syncytial virus. It works by inhibiting the replication of the virus by interfering with the viral RNA synthesis. Moroxydine has been used in the treatment of influenza A and B viruses, and it has been found to be effective in reducing the duration and severity of symptoms.
実験室実験の利点と制限
Moroxydine has several advantages for use in laboratory experiments. It has a broad spectrum of antiviral activity and has been found to be effective against several viruses. It is also relatively easy to synthesize and has a low toxicity profile. However, there are some limitations to its use. It may not be effective against all strains of viruses, and it may have some side effects in certain individuals.
将来の方向性
There are several future directions for research on Moroxydine. One area of research could be the development of new derivatives of Moroxydine that have improved antiviral activity. Another area of research could be the investigation of the mechanism of action of Moroxydine and how it interacts with the viral polymerase enzyme. Additionally, further studies could be conducted to determine the efficacy of Moroxydine in treating other viral infections.
合成法
The synthesis of 4-(4-morpholinylcarbonothioyl)phenyl phenylacetate involves the reaction of morpholine with carbon disulfide to form morpholine-4-carbothioamide. This intermediate is then reacted with phenylacetyl chloride to produce the final product. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
科学的研究の応用
The antiviral activity of Moroxydine has been extensively studied, and it has been found to be effective against a wide range of viruses. It works by inhibiting the replication of the virus by interfering with the viral RNA synthesis. Moroxydine has been used in the treatment of influenza A and B viruses, and it has been found to be effective in reducing the duration and severity of symptoms.
特性
IUPAC Name |
[4-(morpholine-4-carbothioyl)phenyl] 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c21-18(14-15-4-2-1-3-5-15)23-17-8-6-16(7-9-17)19(24)20-10-12-22-13-11-20/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOZTNZTXNZPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)OC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-chlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5661066.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-1-(methoxyacetyl)-3-piperidinecarboxamide](/img/structure/B5661082.png)
![4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B5661083.png)

![1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-methylquinolin-4(1H)-one](/img/structure/B5661095.png)
![5-[(2,3-dimethylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5661108.png)
![1,1'-[1-(4-chlorobenzyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5661116.png)
![(3R*,4S*)-4-cyclopropyl-1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-amine](/img/structure/B5661117.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5661121.png)



